CP 94253 hydrochloride
Overview
Description
Synthesis and Dimerization of CP 94253 Hydrochloride
Description of CP 94253 Hydrochloride CP 94253 hydrochloride is not directly mentioned in the provided papers. However, the synthesis and dimerization processes described in the papers may be relevant to the synthesis of similar chlorinated macrocyclic and organometallic compounds. The papers discuss the synthesis of chlorinated compounds and their subsequent reactions, which could be analogous to the methods used for synthesizing CP 94253 hydrochloride.
Synthesis Analysis The first paper describes the synthesis of a chlorinated macrocycle, chloro cycloparaphenylene (chloro CPP), which is achieved by Suzuki-Miyaura coupling of a chlorinated 1,4-diborylbenzene unit with brominated and borylated cis-1,4-diphenylcyclohexane units. This process involves the formation of a triangle-shaped macrocycle, which upon acid-mediated aromatization, retains the chloro group to afford chloro CPP . This method could potentially be adapted for the synthesis of CP 94253 hydrochloride by modifying the starting materials and reaction conditions.
Molecular Structure Analysis The molecular structure of chloro CPP, as mentioned in the first paper, is a macrocyclic compound with a chloro substituent. The structure is significant because it can be dimerized to form a directly connected CPP dimer, which is an ideal precursor for carbon nanobelts . The molecular structure analysis of CP 94253 hydrochloride would similarly involve understanding the arrangement of atoms and the presence of functional groups that influence its reactivity and physical properties.
Chemical Reactions Analysis The first paper also discusses the dimerization of chloro CPP using a Ni(0) complex, leading to the formation of a directly connected CPP dimer . This reaction showcases the reactivity of chlorinated macrocycles and their potential to form larger, more complex structures. In the context of CP 94253 hydrochloride, similar chemical reactions could be analyzed to understand its reactivity and potential for forming derivatives or polymers.
Physical and Chemical Properties Analysis While the papers do not directly discuss the physical and chemical properties of CP 94253 hydrochloride, they provide insight into the properties of related chlorinated compounds. For instance, the regio- and stereoselectivity of the hydroalumination reaction described in the second paper indicates that the physical properties of the resulting organoaluminum compounds, such as their stereochemistry, can be finely controlled . This information could be extrapolated to predict the physical and chemical properties of CP 94253 hydrochloride, such as solubility, melting point, and reactivity.
Scientific Research Applications
Antidepressant-like Effects
CP 94253 hydrochloride has been studied for its antidepressant-like activity. In a study conducted by Tatarczyńska et al. (2005), it was found that CP 94253, a selective 5-HT1B receptor agonist, significantly reduced immobility time in mice during the forced swimming test, indicating potential antidepressant effects. This effect was observed to be blocked by various receptor antagonists, suggesting the involvement of dopamine and noradrenaline systems in its action (Tatarczyńska et al., 2005).
Anxiety and Depression Models
In another study by Tatarczyńska et al. (2004), CP 94253 demonstrated anxiolytic-like and antidepressant-like effects in animal models. The study showed that this compound affected behavior in tests commonly used to predict anxiolytic and antidepressant activities. The results indicate that CP 94253, acting as a selective agonist of 5-HT1B receptors, can produce effects characteristic of anxiolytics and antidepressants (Tatarczyńska et al., 2004).
Anticonvulsant Effect
A study by Wesołowska et al. (2006) examined the anticonvulsant effect of CP 94253 in mice. They found that CP 94253 had no protective effect against convulsions induced by maximal electroshock but showed significant anticonvulsant action in pentylenetetrazol-induced seizures. This activity was linked to the stimulation of 5-HT1B receptors, suggesting potential use in seizure management (Wesołowska et al., 2006).
Effects on REM Sleep
Research by Monti et al. (2010) investigated the impact of CP 94253 on rapid-eye-movement sleep (REMS) in rats. They found that administration of CP 94253 led to a significant reduction in REMS and the duration of REM episodes. This suggests a potential application in sleep research, particularly in understanding the role of serotonin receptors in sleep regulation (Monti et al., 2010).
Influence on Amphetamine Self-Administration
A study by Miszkiel et al. (2012) explored the effect of CP 94253 on amphetamine self-administration in rats. The study revealed that CP 94253, at certain doses, attenuated amphetamine self-administration, suggesting its role in modulating the behavioral effects of psychostimulants (Miszkiel et al., 2012).
properties
IUPAC Name |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIOXKQIZCVXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336802 | |
Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CP 94253 hydrochloride | |
CAS RN |
845861-39-4 | |
Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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